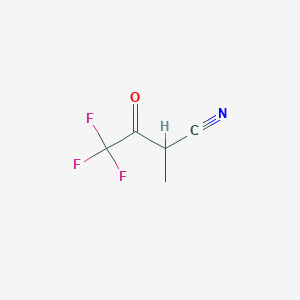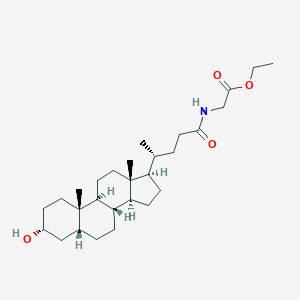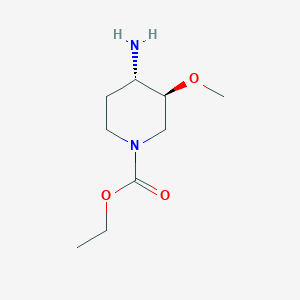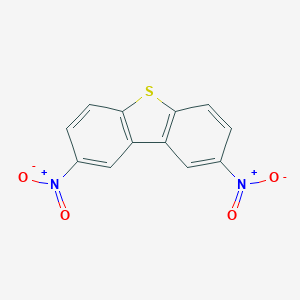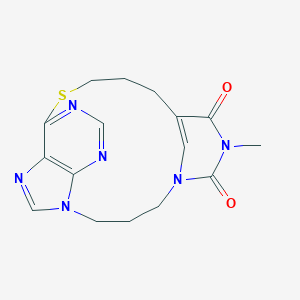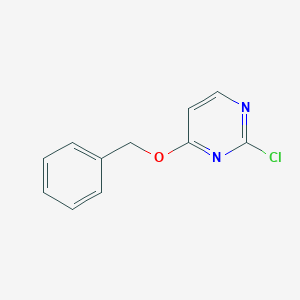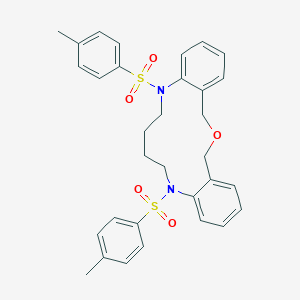
Corrigendum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corrigendum is a term used in scientific publishing to indicate a correction or retraction of a previously published article. It is a crucial aspect of maintaining the integrity of scientific research and ensuring that accurate information is disseminated to the scientific community. Corrigendum is typically issued when errors or inaccuracies are discovered in a published article, or when new information comes to light that requires a revision of the original findings. In
Mecanismo De Acción
The mechanism of action of corrigendum is straightforward. When errors or inaccuracies are discovered in a previously published article, the authors and editorial team work together to create a correction or retraction statement that accurately reflects the nature of the error and the necessary corrective action. This statement is then published alongside the original article, ensuring that readers have access to the most accurate and up-to-date information.
Efectos Bioquímicos Y Fisiológicos
Corrigendum does not have any direct biochemical or physiological effects, as it is not a substance that can be administered or ingested. However, the use of corrigendum can have important indirect effects on scientific research and the scientific community. By ensuring that accurate and reliable information is disseminated, corrigendum helps to maintain the integrity of scientific research and promote the advancement of knowledge.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of corrigendum is that it allows researchers to correct errors or inaccuracies in their work, ensuring that the scientific community has access to the most accurate and up-to-date information. However, there are also limitations to the use of corrigendum. For example, if errors or inaccuracies are discovered in a published article, it may be difficult or impossible to replicate the original experiment or study. Additionally, the use of corrigendum may not always be sufficient to address more significant problems with a study, such as issues with study design or methodology.
Direcciones Futuras
There are several future directions that could be explored in relation to corrigendum. One area of potential research is the development of more effective methods for identifying errors or inaccuracies in published articles. Another area of interest is the impact of corrigendum on the scientific community, and how it can be used to promote greater transparency and accountability in scientific research. Finally, there is a need for further research into the effectiveness of corrigendum in addressing errors or inaccuracies in published articles, and how it can be used to improve the quality and reliability of scientific research.
Conclusion:
In conclusion, corrigendum is an essential tool for ensuring the accuracy and reliability of scientific research. It allows researchers to correct errors or inaccuracies in their work, and to ensure that the scientific community has access to the most up-to-date and accurate information. While there are limitations to the use of corrigendum, it remains an important aspect of maintaining the integrity of scientific research and promoting the advancement of knowledge. Further research is needed to explore the potential future directions of corrigendum and how it can be used to improve the quality and reliability of scientific research.
Métodos De Síntesis
Corrigendum is not a substance that can be synthesized in a laboratory. Rather, it is a document that is created by the authors of a previously published article, along with the editorial team of the journal in which the article was published. The authors are responsible for identifying any errors or inaccuracies in their work, and for drafting a correction or retraction statement that accurately reflects the nature of the error and the necessary corrective action.
Aplicaciones Científicas De Investigación
Corrigendum is an essential tool for ensuring the accuracy and reliability of scientific research. It allows researchers to correct errors or inaccuracies in their work, and to ensure that the scientific community has access to the most up-to-date and accurate information. Corrigendum is particularly important in fields such as medicine, where inaccurate or misleading information can have serious consequences for patient care.
Propiedades
Número CAS |
107933-32-4 |
|---|---|
Nombre del producto |
Corrigendum |
Fórmula molecular |
C32H34N2O5S2 |
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
11,16-bis-(4-methylphenyl)sulfonyl-3-oxa-11,16-diazatricyclo[15.4.0.05,10]henicosa-1(21),5,7,9,17,19-hexaene |
InChI |
InChI=1S/C32H34N2O5S2/c1-25-13-17-29(18-14-25)40(35,36)33-21-7-8-22-34(41(37,38)30-19-15-26(2)16-20-30)32-12-6-4-10-28(32)24-39-23-27-9-3-5-11-31(27)33/h3-6,9-20H,7-8,21-24H2,1-2H3 |
Clave InChI |
XBSLHVDTLLLOEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCN(C3=CC=CC=C3COCC4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C |
Otros números CAS |
107933-32-4 |
Sinónimos |
corrigendum compound |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



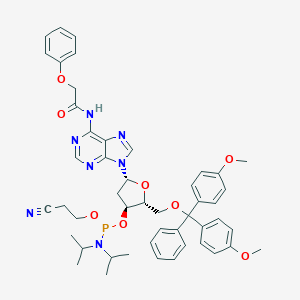
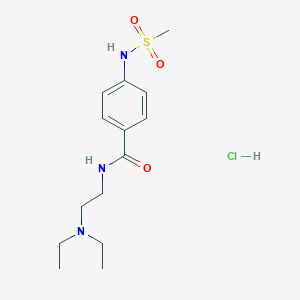
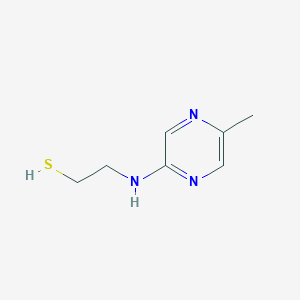
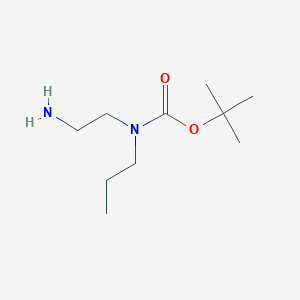
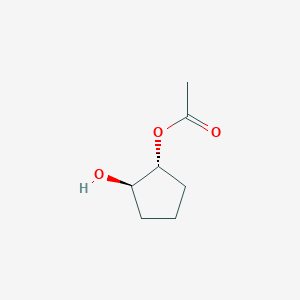

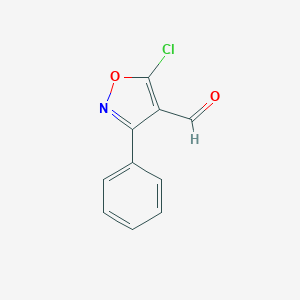
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
